N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid typically involves the protection of the amino group of DL-alanine with a benzyloxycarbonyl (Z) group, followed by methylation of the amino group. The final product is obtained by reacting the protected and methylated DL-alanine with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl group, yielding N-methyl-DL-alanine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides of this compound.
Reduction: N-methyl-DL-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during reactions, while the dicyclohexylammonium salt enhances the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-DL-alanine: Similar in structure but lacks the methyl group.
N-methyl-DL-alanine: Lacks the benzyloxycarbonyl protective group.
DL-alanine: The simplest form, lacking both the benzyloxycarbonyl and methyl groups.
Uniqueness
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid is unique due to its combination of the benzyloxycarbonyl protective group and the methyl group, which confer specific chemical properties and reactivity. The presence of the dicyclohexylammonium salt further enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.C12H23N/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,9H,8H2,1-2H3,(H,14,15);11-13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGOEFBRIGKCFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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